3-(Piperidin-3-yl)propanamide - 138304-79-7

3-(Piperidin-3-yl)propanamide

Catalog Number: EVT-3514512
CAS Number: 138304-79-7
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Method 1: [] Reaction of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol with N-substituted 3-bromopropanamides under basic conditions in an aprotic polar solvent.
  • Method 2: [] Reaction of (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide with racemic 3-(piperidin-3-yl)-1H-indoles followed by further modifications.
  • Method 3: [] Ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide using marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide, followed by selective hydrolysis.
Molecular Structure Analysis

The molecular structure of 3-(Piperidin-3-yl)propanamide comprises a piperidine ring linked to a propanamide chain via a single carbon-carbon bond. The presence of a chiral center at the 3-position of the piperidine ring gives rise to two enantiomers, (R)- and (S)-3-(Piperidin-3-yl)propanamide. The spatial arrangement of substituents around this chiral center significantly influences the biological activity and pharmacological properties of the molecule. []

Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, have been employed to elucidate the structure and stereochemistry of 3-(Piperidin-3-yl)propanamide and its derivatives. [, , ]

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the piperidine ring can be readily alkylated with various electrophiles, enabling the introduction of diverse substituents onto the piperidine ring. [, ]
  • Amide bond formation: The propanamide chain can participate in reactions leading to the formation of amides, esters, and other carbonyl derivatives. [, ]
  • Reduction: The carbonyl group in the propanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride. []
  • Cyclization: Depending on the reaction conditions and reagents used, 3-(Piperidin-3-yl)propanamide can undergo cyclization reactions to generate various heterocyclic systems. []
Mechanism of Action
  • Enzyme inhibitors: Derivatives incorporating the 3-(Piperidin-3-yl)propanamide scaffold have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) [], thymidylate kinase (TMPK) [], and protein tyrosine phosphatase 1B (PTP1B). []
  • Receptor antagonists: Specific structural modifications of this scaffold have led to the identification of compounds with antagonistic activity against receptors like histamine H3 receptors, [] chemokine CCR3 receptors, [] neurokinin receptors, [] and formyl peptide receptors. []
  • Ion channel modulators: Certain derivatives have displayed modulatory effects on ion channels such as transient receptor potential canonical 5 (TRPC5) channels. []
Applications
  • Potential anticonvulsant agents: Studies have shown that specific enantiomers and derivatives of 3-(Piperidin-3-yl)propanamide possess anticonvulsant activity in various animal models of epilepsy. [] This suggests their potential for developing new treatments for seizure disorders.
  • Antimicrobial agents: Some derivatives of this scaffold exhibit promising antibacterial and antifungal activities against a range of bacterial and fungal strains. [, , ] This highlights their potential as leads for novel antimicrobial drug development.
  • Treatment of Alzheimer's disease: Derivatives targeting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, have shown potential as therapeutic agents for Alzheimer's disease. []
  • Anti-inflammatory agents: Compounds targeting inflammatory mediators like chemokine CCR3 receptors [] and formyl peptide receptors [] have potential applications in treating inflammatory diseases such as asthma.
  • Anticancer agents: Derivatives exhibiting inhibitory activity against specific kinases involved in cancer cell proliferation and survival, such as PAK4 [] and FLT3, [] hold promise as potential anticancer drugs.

(S)-2-(4-(3-(Piperidin-1-yl)propoxy)benzylamino)propanamide (1)

  • Compound Description: This compound is an (S)-enantiomer with structural similarities to 3-(Piperidin-3-yl)propanamide. It was investigated for its anticonvulsant effects in various seizure models but did not show significant protection. []
  • Relevance: Both (S)-2-(4-(3-(Piperidin-1-yl)propoxy)benzylamino)propanamide and 3-(Piperidin-3-yl)propanamide share a propanamide moiety and a piperidine ring. The key structural difference lies in the substitution on the piperidine ring and the presence of a benzylamino group linked by a propoxy linker in compound 1.

(R)-2-(4-(3-(Piperidin-1-yl)propoxy)benzylamino)propanamide (2)

  • Compound Description: This (R)-enantiomer is a structural analog of compound 1 and also shares structural similarities with 3-(Piperidin-3-yl)propanamide. Unlike compound 1, it demonstrated moderate anticonvulsant activity in maximal electroshock (MES) and strychnine-induced seizure models. []
  • Relevance: This compound also shares the propanamide moiety and piperidine ring with 3-(Piperidin-3-yl)propanamide. The difference lies in the substitution on the piperidine and the presence of a benzylamino group linked by a propoxy linker in compound 2. The research highlights the stereoselectivity of these compounds and their potential as anticonvulsants.

(R)-2-(4-((4-(3-(Piperidin-1-yl)propoxy)phenyl)methoxy)benzylamino)propanamide (3)

  • Compound Description: This compound is a bulkier analog of the (R)-enantiomer (compound 2), where the 3-piperidinopropan-1-ol moiety is replaced with a (4-(3-(piperidin-1-yl)propoxy)phenyl)methanol group. It exhibited significant dose-dependent anticonvulsant effects in MES and pentylenetetrazole (PTZ)-induced seizure models, showing superior protection compared to the standard H3R inverse agonist/antagonist pitolisant. []
  • Relevance: Compound 3 retains the propanamide group and piperidine ring found in 3-(Piperidin-3-yl)propanamide. The significant structural differences are in the extended linker and the additional phenyl ring present in compound 3. Its potent anticonvulsant activity suggests the importance of these structural modifications.

(S)-2-(4-((4-(3-(Piperidin-1-yl)propoxy)phenyl)methoxy)benzylamino)propanamide (4)

  • Compound Description: This (S)-enantiomer of compound 3 also demonstrated potent dose-dependent anticonvulsant activity, specifically providing full protection in PTZ-induced seizure models. []
  • Relevance: Similar to compound 3, compound 4 also shares the propanamide group and piperidine ring with 3-(Piperidin-3-yl)propanamide, differing in the extended linker and additional phenyl ring. This highlights the significance of stereochemistry and specific structural modifications in influencing the anticonvulsant profiles of these related compounds.

N,3-diphenyl-3-(piperidin-1-yl)propanamide (MB1)

  • Compound Description: This compound is a Mannich base synthesized from piperidine and investigated for its antioxidant and antimicrobial properties. It showed potent antimicrobial activity against specific bacterial and fungal strains. []
  • Relevance: Both N,3-diphenyl-3-(piperidin-1-yl)propanamide and 3-(Piperidin-3-yl)propanamide belong to the propanamide class and contain a piperidine ring. The difference lies in the substitution pattern on the propanamide nitrogen, with two phenyl groups replacing the single hydrogen in N,3-diphenyl-3-(piperidin-1-yl)propanamide.

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a)

  • Compound Description: This compound is a member of a series of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives synthesized and evaluated as potential drug candidates for Alzheimer’s disease due to their inhibitory activity against acetylcholinesterase (AChE). []

N-(1-benzylpyrrolidin-3-yl)methyl-1-(5-phenylpyrimidin-2-yl)propanamide

  • Compound Description: This compound represents a class of small molecule CCR3 receptor antagonists being investigated for their potential in treating asthma and inflammatory conditions. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (17)

  • Compound Description: This compound is a potent and selective FLT3 inhibitor with improved drug-like properties. It has demonstrated superior efficacy in preclinical models of FLT3-ITD-positive acute myeloid leukemia. []

N-{3-(adamantan-2-yloxy)-propyl}-3-(6-methyl-1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl) propanamide (BTD)

  • Compound Description: This compound is a potent TRPC5 activator investigated for its potential in treating diabetic cardiac autonomic neuropathy (DCAN). It demonstrated promising results in ameliorating parasympathetic dysfunction associated with DCAN in preclinical studies. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: This compound is a potent and selective Akt inhibitor designed to have a lower risk of cutaneous toxicity compared to earlier Akt inhibitors. It is currently being investigated in clinical trials. []
  • Relevance: While structurally distinct from 3-(Piperidin-3-yl)propanamide, Hu7691 incorporates a piperidine ring within its structure, although not directly linked to the core benzamide group. This highlights the relevance of the piperidine ring as a common pharmacophore in various medicinal chemistry applications.

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)

  • Compound Description: This compound is a potent oral poly(ADP-ribose)polymerase (PARP) 1 and 2 inhibitor. It displays potent antiproliferation activity against BRCA1/2-deficient cancer cells and is currently in Phase I clinical trials. []

(S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

  • Compound Description: This compound is a checkpoint kinase (CHK1/2) inhibitor identified through structure-based design and optimization of thiophenecarboxamide ureas. It demonstrates strong potentiation of DNA-damaging agents in preclinical models and represents a promising candidate for cancer therapy. []

(2S)-2-amino-(3S)-3-(1-carbamimidoyl- piperidin-3-yl)-propanoic acid (SAPA)

  • Compound Description: SAPA is a constrained arginine mimic incorporated into peptidomimetic thrombin inhibitors. It enhances thrombin selectivity over trypsin by interacting differently with residue 192 (chymotrypsinogen numbering). []
  • Relevance: Although not a direct structural analog, SAPA shares the piperidine ring and propanamide moiety with 3-(Piperidin-3-yl)propanamide. The presence of an amino group at the alpha position to the carbonyl group in SAPA is notable. This comparison illustrates how modifying the spatial arrangement and introducing additional functional groups within the basic scaffold can alter target selectivity and biological activity.

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1) with potential application in cancer treatment. Its binding mode to LSD1 has been elucidated through crystallography, providing insights for designing more potent LSD1 inhibitors. []

Properties

CAS Number

138304-79-7

Product Name

3-(Piperidin-3-yl)propanamide

IUPAC Name

3-piperidin-3-ylpropanamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h7,10H,1-6H2,(H2,9,11)

InChI Key

FVGJUODBCPPKLO-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCC(=O)N

Canonical SMILES

C1CC(CNC1)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.